molecular formula C7H12F3NO B12317583 (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol

(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol

Cat. No.: B12317583
M. Wt: 183.17 g/mol
InChI Key: YOBHLDWPCVVZPC-UHFFFAOYSA-N
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Description

(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C7H12F3NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoromethyl group and the hydroxyl group on the piperidine ring makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the piperidine ring. One common method involves the use of trifluoromethylation reagents and subsequent reduction reactions to introduce the hydroxyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield a fully saturated piperidine ring.

Scientific Research Applications

(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol can be compared with other piperidine derivatives and trifluoromethyl-containing compounds. Similar compounds include:

    (Cis-6-(trifluoromethyl)piperidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.

    (Cis-6-(trifluoromethyl)piperidin-3-yl)ketone: Contains a ketone group instead of a hydroxyl group.

    (Cis-6-(trifluoromethyl)piperidin-3-yl)carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[6-(trifluoromethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2

InChI Key

YOBHLDWPCVVZPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1CO)C(F)(F)F

Origin of Product

United States

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